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Compound of Interest

Compound Name: 3-METHOXYBENZOPHENONE

Cat. No.: B1367068 Get Quote

This guide offers a comprehensive technical overview of 3-methoxybenzophenone (CAS No.

6136-67-0), a significant aromatic ketone. Designed for researchers, chemists, and

professionals in drug development, this document delves into the molecule's core chemical

properties, three-dimensional structure, spectroscopic signature, synthesis, and reactivity. We

will explore the subtle yet profound influence of the meta-positioned methoxy group on the

compound's electronic character and behavior, providing field-proven insights into its

application as a synthetic intermediate and a functional molecule in photochemistry.

Molecular Structure and Physicochemical
Properties
3-Methoxybenzophenone, with the chemical formula C₁₄H₁₂O₂, is a diaryl ketone

characterized by a central carbonyl group linking an unsubstituted phenyl ring and a 3-

methoxyphenyl ring.[1][2] This substitution pattern breaks the symmetry seen in

benzophenone, introducing unique electronic and steric effects that govern its properties.

Structural Analysis
The core of 3-methoxybenzophenone consists of two phenyl rings attached to a central

carbonyl carbon. The electronic repulsion between the ortho-hydrogens of the two rings, as

well as the interaction with the carbonyl oxygen, forces the rings to adopt a non-coplanar

conformation. This dihedral angle is a critical determinant of the molecule's electronic
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conjugation and, consequently, its photophysical behavior. The electron-donating methoxy

group at the meta position of one ring influences the electron density of that ring and modulates

the overall polarity and reactivity of the molecule.

While a specific crystal structure for 3-methoxybenzophenone is not readily available in public

databases, analysis of closely related benzophenones suggests that the molecule adopts a

twisted conformation in the solid state.[3]

Table 1: Core Physicochemical Properties of 3-Methoxybenzophenone

Property Value Source(s)

CAS Number 6136-67-0 [1][2]

Molecular Formula C₁₄H₁₂O₂ [1][2]

Molecular Weight 212.24 g/mol [2]

Appearance
White to pale yellow crystalline

solid
[1]

Melting Point 44 °C [4]

Boiling Point 343 °C (estimated) [4]

Solubility

Moderately soluble in organic

solvents (ethanol, acetone);

limited solubility in water.

[1]

Spectroscopic Characterization
The identity and purity of 3-methoxybenzophenone are unequivocally confirmed through a

combination of spectroscopic techniques. The data presented below is sourced from the

Spectral Database for Organic Compounds (SDBS), a trusted repository of spectral data.[5][6]

[7]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum displays distinct signals for each of the 14

carbon atoms, reflecting the molecule's asymmetry. Key resonances include the carbonyl

carbon (C=O) at approximately 196 ppm, the methoxy carbon (-OCH₃) around 55 ppm, and
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a complex pattern of aromatic carbons between 114 and 160 ppm. The carbon attached to

the methoxy group (C3) is significantly shielded compared to its unsubstituted counterpart.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a clear fingerprint of the proton

environments. The methoxy group's protons appear as a sharp singlet at approximately 3.8

ppm. The aromatic region, between 7.1 and 7.8 ppm, shows a complex multiplet pattern

corresponding to the nine aromatic protons. Protons on the methoxy-substituted ring are

distinguishable from those on the unsubstituted phenyl ring due to the electronic influence of

the methoxy group.[8]

Table 2: Summary of Key Spectroscopic Data for 3-Methoxybenzophenone

Technique Key Features and Wavenumbers/Shifts

FT-IR

~3060 cm⁻¹ (Aromatic C-H Stretch), ~2940

cm⁻¹ (Aliphatic C-H Stretch of -OCH₃), ~1660

cm⁻¹ (Strong, C=O Stretch), ~1595 & 1480 cm⁻¹

(Aromatic C=C Bending), ~1250 cm⁻¹

(Asymmetric C-O-C Stretch), ~1030 cm⁻¹

(Symmetric C-O-C Stretch)

¹H NMR
~7.8-7.1 ppm (m, 9H, Aromatic-H), ~3.8 ppm (s,

3H, -OCH₃)

¹³C NMR
~196 ppm (C=O), ~160 ppm (C-O), ~138-114

ppm (Aromatic Carbons), ~55 ppm (-OCH₃)

Mass Spec. (EI)
m/z 212 (M⁺, Molecular Ion), 135 ([M-C₆H₅]⁺),

105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)

Data interpreted from the Spectral Database for Organic Compounds (SDBS) and general

spectroscopic principles.[9][10][11]

The IR spectrum is dominated by a strong, sharp absorption band around 1660 cm⁻¹, which is

characteristic of the carbonyl (C=O) stretching vibration of a diaryl ketone.[9][11] Other

significant peaks include C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹)

and the methyl group (~2940 cm⁻¹), aromatic C=C bending vibrations (1600-1450 cm⁻¹), and
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prominent C-O stretching bands for the aryl ether linkage around 1250 cm⁻¹ and 1030 cm⁻¹.

[10]

Under electron ionization (EI), 3-methoxybenzophenone exhibits a clear molecular ion peak

(M⁺) at m/z = 212, confirming its molecular weight. The fragmentation pattern is characteristic

of benzophenones. The primary cleavage occurs alpha to the carbonyl group, leading to the

formation of key fragment ions:

m/z 135: Loss of the unsubstituted phenyl radical ([M-C₆H₅]⁺), resulting in the 3-

methoxybenzoyl cation. This is often the base peak.

m/z 105: Loss of the 3-methoxyphenyl radical, forming the benzoyl cation ([C₆H₅CO]⁺).

m/z 77: Represents the phenyl cation ([C₆H₅]⁺), arising from further fragmentation of the

benzoyl cation.

3-Methoxybenzophenone
(m/z = 212, M⁺)

3-Methoxybenzoyl cation
(m/z = 135)- •C₆H₅

Benzoyl cation
(m/z = 105)

- •C₆H₄OCH₃

Phenyl cation
(m/z = 77)

- CO

Click to download full resolution via product page

Caption: Primary fragmentation pathway of 3-methoxybenzophenone in EI-MS.

Synthesis and Reactivity
The synthesis and subsequent chemical transformations of 3-methoxybenzophenone are

central to its utility as a building block in organic chemistry.

Synthesis via Friedel-Crafts Acylation
The most direct and industrially scalable method for synthesizing 3-methoxybenzophenone is

the Friedel-Crafts acylation. This cornerstone of organic synthesis involves the electrophilic

aromatic substitution of an activated aromatic ring with an acyl halide or anhydride.[12]
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For 3-methoxybenzophenone, two primary routes are viable:

Acylation of anisole (methoxybenzene) with 3-chlorobenzoyl chloride.

Acylation of benzene with 3-methoxybenzoyl chloride.

The second route is generally preferred for laboratory and industrial synthesis due to the higher

reactivity of benzene and the clear directing effects in the subsequent functionalization of the

product. The methoxy group of the acyl chloride does not interfere with the reaction.

Synthesis of 3-Methoxybenzophenone

Reactants Catalyst

Benzene

3-Methoxybenzophenone

3-Methoxybenzoyl Chloride AlCl₃ (Lewis Acid)

 Electrophilic
Aromatic

Substitution 

Aqueous Workup
(e.g., HCl/Ice)

Click to download full resolution via product page

Caption: Friedel-Crafts acylation route to 3-methoxybenzophenone.

Causality: This protocol utilizes anhydrous aluminum chloride (AlCl₃) as a Lewis acid to

generate a highly electrophilic acylium ion from 3-methoxybenzoyl chloride. Benzene, acting as

the nucleophile, then attacks this intermediate. Anhydrous conditions are critical as AlCl₃ reacts
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violently with water, which would quench the catalyst. The reaction is initially cooled to control

the exothermic reaction and then warmed to ensure completion.

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂) is

charged with anhydrous aluminum chloride (1.1 eq.) and an anhydrous solvent such as

dichloromethane (DCM) or carbon disulfide (CS₂). The suspension is cooled to 0-5 °C in an

ice bath.

Reagent Addition: A solution of 3-methoxybenzoyl chloride (1.0 eq.) in anhydrous benzene

(which also serves as the reagent, ~5-10 eq.) is added dropwise from the dropping funnel to

the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below

10 °C.

Reaction Progression: After the addition is complete, the ice bath is removed, and the

reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-

4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup: The reaction mixture is cautiously poured onto a mixture of crushed ice and

concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex. This

step should be performed in a well-ventilated fume hood.

Extraction and Purification: The organic layer is separated, and the aqueous layer is

extracted with DCM (2x). The combined organic layers are washed sequentially with water,

saturated sodium bicarbonate solution (to remove any remaining acid), and brine. The

organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure to yield the crude product.

Final Purification: The crude solid is purified by recrystallization (e.g., from an ethanol/water

mixture) or column chromatography on silica gel to afford pure 3-methoxybenzophenone.

Reactivity and Directing Effects
The reactivity of 3-methoxybenzophenone in further transformations, particularly electrophilic

aromatic substitution, is governed by the interplay of the two substituents on the methoxy-

substituted ring.
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The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to

its ability to donate electron density to the ring via resonance.[13][14]

The Benzoyl Group (-COC₆H₅): This is a deactivating, meta-directing group because the

carbonyl group is strongly electron-withdrawing through both induction and resonance.[15]

When considering electrophilic attack on the substituted ring:

The positions ortho (C2, C6) and para (C4) to the methoxy group are activated.

The positions meta (C2, C4, C6) to the benzoyl group are the least deactivated.

The directing effects converge, making the C2, C4, and C6 positions the most likely sites for

electrophilic substitution. Steric hindrance from the adjacent benzoyl group may disfavor

substitution at the C2 position, making the C4 and C6 positions the most probable targets. The

unsubstituted phenyl ring is also susceptible to substitution but is generally less reactive than

activated positions on the other ring.

Applications and Significance
3-Methoxybenzophenone serves as a versatile intermediate and a functional molecule with

specific applications driven by its chemical structure.

Intermediate in Organic Synthesis
Its primary role is as a precursor in the synthesis of more complex molecules. The ketone

functionality can be reduced to an alcohol or a methylene group, or it can serve as a handle for

introducing nucleophiles. The aromatic rings can be further functionalized via electrophilic

substitution, as discussed above, to build scaffolds for pharmaceuticals, agrochemicals, and

materials science.

Photochemistry and UV Applications
Like other benzophenones, 3-methoxybenzophenone possesses UV-absorbing properties.[1]

Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁), which

then undergoes highly efficient intersystem crossing (ISC) to a long-lived triplet state (T₁). This

triplet state is a powerful diradical and is the key to its photochemical applications.
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Photoinitiator: The triplet state can initiate polymerization reactions by abstracting a

hydrogen atom from a suitable donor (like an amine or thiol), generating a radical that starts

the polymerization chain reaction.[1]

UV Filter: Its ability to absorb UV radiation makes it and its derivatives useful in formulations

to protect materials from UV degradation.[1]

Safety and Handling
3-Methoxybenzophenone is classified as harmful if swallowed and causes skin and eye

irritation. It may also cause respiratory irritation.[4]

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab

coat.

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical

waste.

This guide provides a foundational understanding of 3-methoxybenzophenone, grounded in

established chemical principles and supported by reliable data. It serves as a robust resource

for scientists and researchers aiming to leverage the unique properties of this valuable

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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